molecular formula C24H30N4O4 B2711750 methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate CAS No. 900005-92-7

methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate

Cat. No.: B2711750
CAS No.: 900005-92-7
M. Wt: 438.528
InChI Key: SYAXIFZQYNQQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate is a complex organic compound with a variety of potential applications in scientific research. This compound features a benzoate ester group, a dimethylamino group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the dimethylamino group and the pyrrolidine ring through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
  • Methyl 4-(2-((2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Uniqueness

methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-[[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-27(2)20-12-8-17(9-13-20)21(28-14-4-5-15-28)16-25-22(29)23(30)26-19-10-6-18(7-11-19)24(31)32-3/h6-13,21H,4-5,14-16H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAXIFZQYNQQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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